molecular formula C10H14N2O2S B2680101 N-(thiophen-2-ylmethyl)morpholine-4-carboxamide CAS No. 1603558-66-2

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide

Cat. No. B2680101
CAS RN: 1603558-66-2
M. Wt: 226.29
InChI Key: GDOMFAJJSZAQKY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.29. It is derived from morpholine-4-carboxamide .


Synthesis Analysis

The compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine . Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level was applied to calculate the optimized geometry and the local and global chemical activity parameters .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(thiophen-2-ylmethyl)morpholine-4-carboxamide, focusing on six unique applications:

Antifungal Agents

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide has shown significant potential as an antifungal agent. Research indicates that derivatives of this compound exhibit excellent fungicidal activities against various fungal pathogens, including cucumber downy mildew (Pseudoperonospora cubensis) and cucumber anthracnose (Colletotrichum orbiculare). These properties make it a promising candidate for developing new fungicides to protect crops and improve agricultural yields .

Antimicrobial Applications

The compound’s structure, which includes a morpholine ring and a thiophene moiety, contributes to its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a valuable compound for developing new antibiotics. This is particularly important in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Pharmaceutical Development

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is also being explored for its potential in pharmaceutical development. Its unique chemical structure allows for the modification and optimization of its pharmacokinetic and pharmacodynamic properties. This makes it a versatile scaffold for designing new drugs with improved efficacy and reduced side effects .

Cancer Research

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for developing new anticancer therapies. Further research is needed to fully understand its mechanisms and optimize its therapeutic potential .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-10(12-3-5-14-6-4-12)11-8-9-2-1-7-15-9/h1-2,7H,3-6,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOMFAJJSZAQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide

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